sialyl 6-sulfo Lewis X

Description

Properties

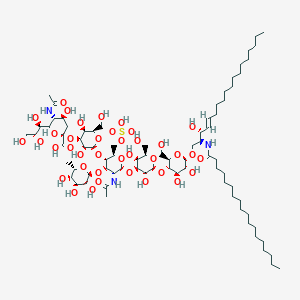

Molecular Formula |

C79H141N3O38S |

|---|---|

Molecular Weight |

1773 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(sulfooxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C79H141N3O38S/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-54(92)82-46(47(89)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)41-108-74-64(100)62(98)67(52(40-86)113-74)115-76-65(101)71(59(95)50(38-84)111-76)118-73-56(81-45(5)88)70(117-75-63(99)61(97)57(93)43(3)110-75)68(53(114-73)42-109-121(105,106)107)116-77-66(102)72(60(96)51(39-85)112-77)120-79(78(103)104)36-48(90)55(80-44(4)87)69(119-79)58(94)49(91)37-83/h32,34,43,46-53,55-77,83-86,89-91,93-102H,6-31,33,35-42H2,1-5H3,(H,80,87)(H,81,88)(H,82,92)(H,103,104)(H,105,106,107)/b34-32+/t43-,46-,47+,48-,49+,50+,51+,52+,53+,55+,56+,57+,58+,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74+,75-,76-,77-,79-/m0/s1 |

InChI Key |

KDWPFEQVBKKOIB-HOHBTGFYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Synonyms |

6-sulfo sialyl Lewis X alpha-Sia-(2-3)-(6-SO4)-beta-Gal-(1-4)-(alpha-Fuc-(1-3))-GlcNAc cutaneous lymphocyte antigen cutaneous lymphocyte-associated antigen HECA-452 antigen sialyl 6-sulfo Lewis X |

Origin of Product |

United States |

Scientific Research Applications

Immunological Applications

L-Selectin Ligand Activity

Sialyl 6-sulfo Lewis X is recognized as a major ligand for L-selectin, which is crucial for the homing of lymphocytes to high endothelial venules (HEVs) in peripheral lymph nodes. Research indicates that this determinant is predominantly expressed on specific subsets of lymphocytes, including helper memory T cells and natural killer (NK) cells . The binding of L-selectin to sialyl 6-sulfo Le^x facilitates the trafficking of these immune cells, thus playing a vital role in immune surveillance.

Case Study: Autoimmune Diseases

In a study focused on experimental autoimmune encephalomyelitis (EAE), targeting sialyl 6-sulfo Le^x glycans significantly reduced disease severity by inhibiting lymphocyte homing to inflamed tissues. The administration of monoclonal antibodies against sialyl 6-sulfo Le^x demonstrated a marked decrease in effector T-cell numbers and inflammatory cytokines, suggesting a potential therapeutic approach for multiple sclerosis .

Cancer Research

Expression Patterns in Tumors

this compound has been studied extensively in the context of colorectal cancer. It was found to be preferentially expressed in nonmalignant colonic epithelia compared to cancer cells, indicating its potential role as a biomarker for tumor differentiation . Additionally, alterations in its expression were linked to changes in cellular signaling pathways associated with cancer progression.

Therapeutic Implications

The modulation of sialyl 6-sulfo Le^x expression has been explored as a strategy for cancer treatment. For instance, the conversion of sialyl 6-sulfo Le^x into cyclic forms under specific conditions suggests avenues for therapeutic intervention by targeting metabolic pathways involved in glycan modifications .

Allergy and Immune Response Modulation

Recent studies have indicated that this compound can influence allergic responses. A novel monoclonal antibody targeting this glycan was shown to attenuate allergic rhinitis by suppressing Th2 immune responses. This highlights the compound's potential as a therapeutic target for treating allergic conditions .

Summary Table of Applications

Chemical Reactions Analysis

Enzymatic Modifications

Enzymatic reactions play a critical role in modifying sialyl 6-sulfo Lewis X:

-

Sulfation: The addition of sulfate groups is catalyzed by GlcNAc-6-O-sulfotransferases, which specifically add a sulfate group to the C6 position of N-acetylglucosamine, forming 6-sulfo-sLeX. This modification enhances binding affinity to selectins, crucial for leukocyte trafficking .

-

Cyclization: A calcium-dependent enzyme, tentatively termed "sialic acid cyclase," has been shown to convert de-N-acetylated forms of this compound into cyclic variants. These cyclic forms exhibit different biological activities compared to their linear counterparts, impacting their interaction with selectins .

Selectin Binding

The binding affinity of this compound to selectins is significantly influenced by its structural modifications:

-

The presence of the sulfate group at C6 enhances its interaction with L-selectin, making it one of the most potent ligands among sulfated sialyl Lewis structures.

-

Research indicates that modifications such as cyclization can lead to a loss of selectin binding activity, suggesting that structural integrity is vital for function .

Monoclonal Antibodies Against this compound

Recent studies have developed monoclonal antibodies (mAbs) that specifically recognize this compound. For example, mAb SF1 binds selectively to this glycan on high endothelial venules, indicating its potential as a marker for lymphocyte homing mechanisms . The binding affinity (dissociation constant) of SF1 to this compound was measured at M, demonstrating strong specificity and potential applications in immunological research.

Q & A

Basic Research Questions

Q. What experimental approaches are used to confirm the role of sialyl 6-sulfo Lewis X in L-selectin-mediated lymphocyte adhesion?

- Methodological Answer : Monoclonal antibodies (e.g., G152, MECA-79) targeting this compound are generated via immunization with synthetic carbohydrate determinants. These antibodies are validated using ELISA and adhesion inhibition assays (e.g., blocking L-selectin binding to HEV endothelial cells). Cotransfection of α1,3-fucosyltransferase VII (Fuc-T VII) and GlcNAcβ:6-sulfotransferase (6-Sul-T) in endothelial cell lines (e.g., ECV304) is employed to reconstitute functional ligands, followed by flow cytometry and adhesion assays to verify specificity .

Q. How does this compound serve as a receptor determinant for avian influenza viruses?

- Methodological Answer : Receptor-binding specificity is assessed via glycan microarray profiling and hemagglutination assays using synthetic sulfated glycans. For example, poultry influenza viruses (H5, H7, H9 subtypes) are tested for affinity to 6-sulfo sialyl Lewis X (Su-SLeX) compared to non-sulfated sialyl Lewis X. Dual specificity for human-type (Neu5Acα2-6Gal) receptors is confirmed using neuraminidase-treated erythrocytes or immobilized glycans .

Advanced Research Questions

Q. How can conflicting data on sulfation patterns (mono- vs. bis-sulfated sialyl Lewis X) in ligand reactivity be resolved?

- Methodological Answer : Contradictions arise from antibody cross-reactivity (e.g., GlcNAc-sulfated vs. disulfated forms). Resolve via:

- Structural validation : Mass spectrometry and NMR to confirm sulfation sites.

- Functional assays : Compare L-selectin binding kinetics (surface plasmon resonance) and adhesion efficiency under physiological shear stress.

- Antibody specificity : Use knockout cell lines (e.g., FucT-VII null mice) to isolate sulfation-dependent epitopes .

Q. What structural features of this compound optimize its synergistic activity in bivalent L-selectin ligands?

- Methodological Answer : Core 2 O-glycans with both core 1 extension and core 2 branching enhance avidity. Compare ligand potency using:

- Glycoform arrays : Synthesize bi-antennary vs. mono-antennary glycans with/without 6-sulfation.

- Kinetic analysis : Measure binding affinity (Kd) via isothermal titration calorimetry (ITC).

- In vivo models : Adoptive lymphocyte homing assays in mice expressing modified GlyCAM-1 .

Q. How do methodological limitations in glycan synthesis impact studies on this compound in cancer metastasis?

- Methodological Answer : Incomplete sulfation or stereochemical errors in synthetic glycans can skew results. Mitigate via:

- Quality control : Validate synthetic glycans using MALDI-TOF and ion-exchange chromatography.

- Biological validation : Correlate glycan binding with functional outcomes (e.g., inhibition of tumor cell migration in bladder cancer models using G152 antibody).

- Comparative studies : Use tissue microarrays to compare endogenous glycan expression (IHC) with synthetic ligand activity .

Experimental Design & Data Analysis

Q. What strategies are recommended for analyzing this compound biosynthesis in knockout models?

- Methodological Answer :

- Gene expression : Quantify FucT-VII and 6-Sul-T mRNA via qRT-PCR in wild-type vs. knockout tissues.

- Glycomic profiling : Perform LC-MS/MS on O-glycans isolated from endothelial cells or tumor tissues.

- Functional rescue : Transfect knockout cells with enzyme cDNA and assess ligand reconstitution via Western blot (anti-sialyl 6-sulfo Lewis X antibodies) .

Q. How should researchers address discrepancies in receptor-binding avidity between influenza virus subtypes?

- Methodological Answer :

- Structural modeling : Map hemagglutinin (HA) mutations (e.g., H9N2 position 190) to glycan docking sites using X-ray crystallography.

- Binding kinetics : Compare on-rates/off-rates via biolayer interferometry (BLI) with Su-SLeX-conjugated biosensors.

- Evolutionary analysis : Track HA clade-specific adaptations (e.g., clade 2.3.4.4 H5Nx) using phylogenetic trees and selective pressure models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.